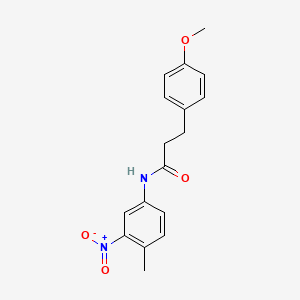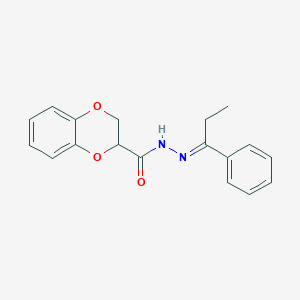![molecular formula C19H20N2O2 B5715869 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5715869.png)
3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone, also known as IQ-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its ability to modulate the activity of certain proteins, making it a useful tool for investigating various biological processes. In
作用機序
The mechanism of action of 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone involves its ability to bind to and modulate the activity of certain proteins, including the Wnt signaling pathway. This pathway plays a critical role in cell growth and differentiation, and dysregulation of this pathway has been implicated in several diseases, including cancer. By modulating the activity of this pathway, this compound can inhibit the growth of cancer cells and promote the differentiation of stem cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific proteins and pathways that it interacts with. In general, this compound has been shown to inhibit the growth of cancer cells, promote the differentiation of stem cells, and modulate the activity of immune cells. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone is its ability to selectively modulate the activity of certain proteins, making it a useful tool for investigating specific biological processes. Additionally, this compound is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, one limitation of this compound is its potential toxicity, particularly at high concentrations. Additionally, the effects of this compound can be context-dependent, meaning that its effects may vary depending on the specific cell type or biological process being studied.
将来の方向性
There are several future directions for research on 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone, including its potential applications in regenerative medicine and disease treatment. Additionally, further investigation into the mechanisms of action of this compound could lead to the development of more targeted therapies for cancer and other diseases. Finally, the development of more potent and selective analogs of this compound could further enhance its usefulness as a tool for scientific research.
合成法
The synthesis of 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone involves several steps, beginning with the reaction of 2-isopropylphenol with epichlorohydrin to form 2-(2-isopropylphenoxy)propanol. This intermediate is then reacted with 2-aminobenzonitrile to form the final product, this compound. The synthesis of this compound has been optimized over the years to improve yield and reduce the number of steps required, making it a more accessible compound for scientific research.
科学的研究の応用
3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone has been used in a variety of scientific research applications, including cancer research, neuroscience, and immunology. One of the most significant applications of this compound is in cancer research, where it has been shown to inhibit the activity of certain cancer-promoting proteins, leading to decreased tumor growth. In neuroscience, this compound has been used to investigate the role of certain proteins in the development and function of the nervous system. Additionally, this compound has been used in immunology research to study the function of immune cells and their response to various stimuli.
特性
IUPAC Name |
3-[2-(2-propan-2-ylphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14(2)15-7-4-6-10-18(15)23-12-11-21-13-20-17-9-5-3-8-16(17)19(21)22/h3-10,13-14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDPLVMLCYXBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-methyl-1-naphthyl)(nitro)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5715801.png)
![5-[(4-isopropylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5715807.png)



![N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5715842.png)
![4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5715846.png)


![3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5715867.png)
![methyl {4-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5715872.png)
